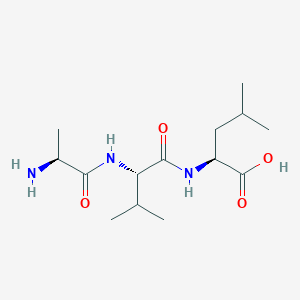
H-Ala-Val-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: H-Ala-Val-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Synthesis: Chemical synthesis involves coupling the amino acids in the presence of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods:
Large-Scale Peptide Synthesis: Industrial production often employs automated peptide synthesizers to produce this compound in large quantities.
Biotechnological Methods: Recombinant DNA technology can be used to produce the peptide in microbial systems, offering a cost-effective and scalable approach.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue.
Reduction: Reduction reactions can occur, especially involving the histidine residue.
Substitution Reactions: The peptide can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts like palladium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of histidine.
Reduction Products: Reduced forms of histidine.
Substitution Products: Modified peptides with different functional groups.
Scientific Research Applications
H-Ala-Val-Leu-OH has several applications in scientific research:
Chemistry: Used as a model compound in peptide chemistry studies.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Utilized in the development of bioactive peptides for various industrial applications.
Mechanism of Action
The mechanism by which H-Ala-Val-Leu-OH exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide may bind to receptors or enzymes, influencing their activity.
Pathways: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
H-Ala-Val-Leu-OH is compared with other similar tripeptides:
Leu-Ala-Val: Similar in structure but may have different biological activities.
Val-His-Leu: Another tripeptide with histidine in a different position, affecting its function.
Ala-Val-Leu: A variant with a different amino acid sequence, leading to distinct properties.
Properties
Molecular Formula |
C14H27N3O4 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H27N3O4/c1-7(2)6-10(14(20)21)16-13(19)11(8(3)4)17-12(18)9(5)15/h7-11H,6,15H2,1-5H3,(H,16,19)(H,17,18)(H,20,21)/t9-,10-,11-/m0/s1 |
InChI Key |
RFJNDTQGEJRBHO-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



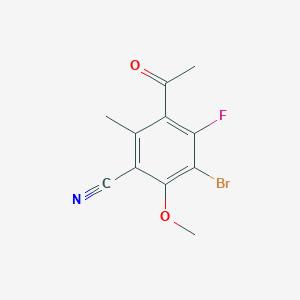
![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
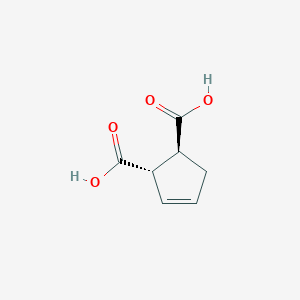
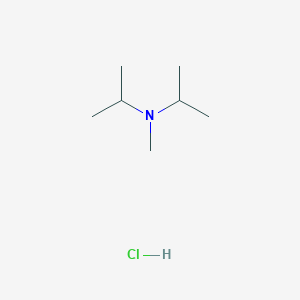
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
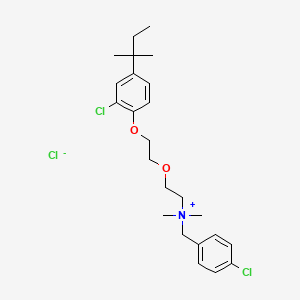
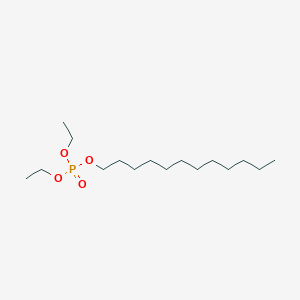
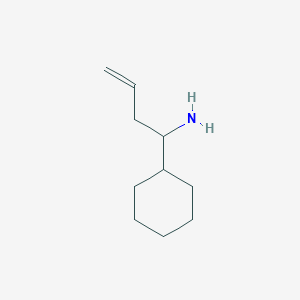
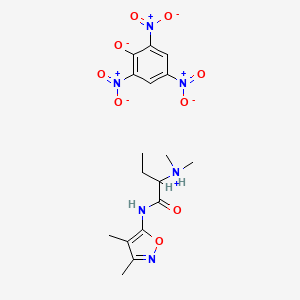


![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
